molecular formula C12H17N7O2 B15005175 [4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide

[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B15005175
M. Wt: 291.31 g/mol
InChI Key: INKTYYSRRUYCHZ-UHFFFAOYSA-N
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Description

{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and an aminoformonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE typically involves multi-step organic reactions. One common method involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the triazine core. This intermediate is then reacted with aminoformonitrile to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its binding to target molecules. The aminoformonitrile moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Phenylallenyl phosphine oxides: Compounds with similar structural motifs used in cycloaddition reactions.

Uniqueness

{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE is unique due to its combination of a triazine ring with morpholine and aminoformonitrile groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C12H17N7O2

Molecular Weight

291.31 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C12H17N7O2/c13-9-14-10-15-11(18-1-5-20-6-2-18)17-12(16-10)19-3-7-21-8-4-19/h1-8H2,(H,14,15,16,17)

InChI Key

INKTYYSRRUYCHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC#N)N3CCOCC3

Origin of Product

United States

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